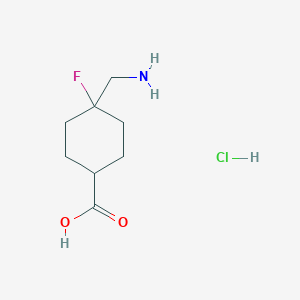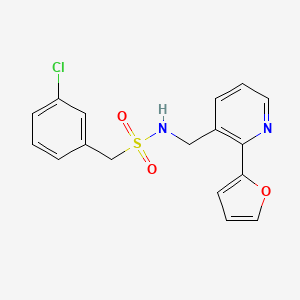
1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has recently gained significant attention in the field of cancer research. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which is a key signaling molecule in B-cell receptor (BCR) signaling pathways.
Scientific Research Applications
Molecular and Supramolecular Structures
Studies have explored the molecular and supramolecular structures of similar sulfonamide derivatives, revealing their potential for forming various types of hydrogen bonds and for engaging in π-π stacking interactions. These structural features are crucial for understanding the compound's behavior in different chemical environments and could inform its use in designing more efficient ligands for metal coordination. For instance, the molecular structure of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide demonstrates how the presence of specific substituents affects the compound's torsion angles and intermolecular interactions, which are essential for its potential applications in coordination chemistry (Jacobs, Chan, & O'Connor, 2013).
Synthesis and Chemical Reactivity
Research into the synthesis and reactivity of furylmethane derivatives over –SO3H functionalized ionic liquids presents a method for high-yield production of these compounds from furfural and furan. This innovative approach reduces polymer formation and enhances the yield, highlighting the compound's potential in synthetic chemistry for creating high-value chemicals from biomass-derived substrates (Shinde & Rode, 2017).
Potential Biological Activity
The structural and chemical properties of methanesulfonamide derivatives suggest their relevance in biological systems. For example, studies have investigated the biological activities of similar compounds, like the activation and inactivation of methanol in methanogenic pathways, which could have implications for understanding and enhancing biotechnological processes involved in methane production (van der Meijden et al., 1983).
Catalytic Applications
The development of new catalysts using sulfonamide derivatives, such as the synthesis of nicotinium methane sulfonate (NMS) from nicotine and methane sulfonic acid, demonstrates the compound's potential as a bi-functional catalyst. This work highlights its efficiency and economic viability for synthesizing 2-amino-3-cyanopyridines, showcasing the broader applicability of sulfonamide derivatives in catalysis (Tamaddon & Azadi, 2018).
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-15-6-1-4-13(10-15)12-24(21,22)20-11-14-5-2-8-19-17(14)16-7-3-9-23-16/h1-10,20H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBNXBRXKLFUSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

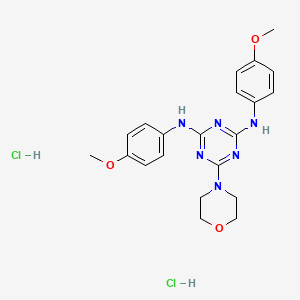
![N-({[(2,4-dichlorobenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2367481.png)
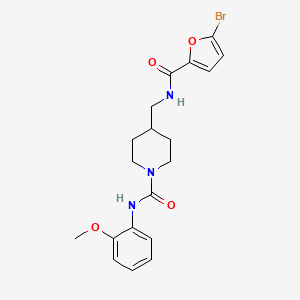

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2367491.png)


![1-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole](/img/structure/B2367494.png)
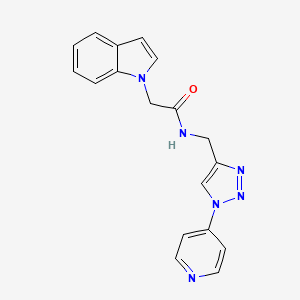

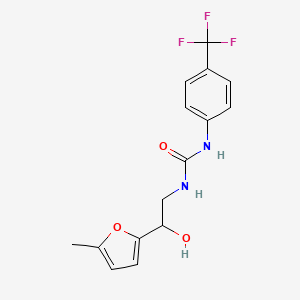

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2367501.png)
